6-(2-羟乙氧基)烟醛

描述

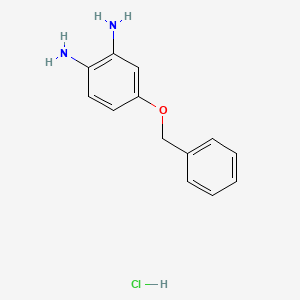

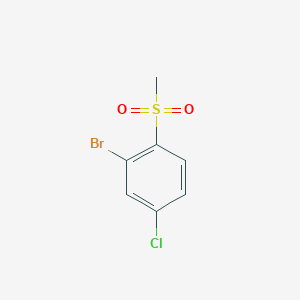

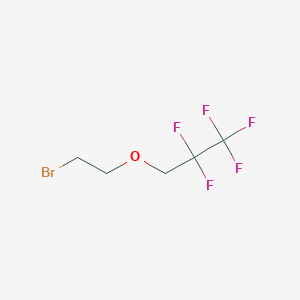

6-(2-Hydroxyethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of 6-(2-Hydroxyethoxy)nicotinaldehyde involves two stages . In the first stage, ethylene glycol reacts with sodium t-butanolate at 20°C for 0.5 hours . In the second stage, 6-chloronicotinylaldehyde is added and the mixture is stirred at temperatures ranging from 20 to 80°C . The reaction yields 85% of the desired product .Molecular Structure Analysis

The molecular structure of 6-(2-Hydroxyethoxy)nicotinaldehyde is based on its molecular formula, C8H9NO3 . More detailed structural information can be obtained from its MOL file .Chemical Reactions Analysis

The chemical reactions involving 6-(2-Hydroxyethoxy)nicotinaldehyde are primarily related to its synthesis. As mentioned earlier, the synthesis involves a reaction between ethylene glycol and sodium t-butanolate, followed by a reaction with 6-chloronicotinylaldehyde .科学研究应用

Medicine: Cancer Treatment Research

6-(2-Hydroxyethoxy)nicotinaldehyde: has been identified as a novel precursor in NAD biosynthesis, which is crucial for cell metabolism. In leukemia research, it has been shown to replenish intracellular NAD levels in cells treated with NAMPT inhibitors, preventing oxidative stress and mitochondrial dysfunction . This suggests its potential use in developing therapeutic strategies against cancer by modulating the efficacy of NAD-lowering agents.

Biochemistry: Enzymatic Reactions

In biochemistry, 6-(2-Hydroxyethoxy)nicotinaldehyde is involved in the study of enzymatic reactions and pathways. It plays a role in the synthesis of nicotinamidases, enzymes that are crucial in the metabolism of nicotinamide, a form of vitamin B3 . Understanding these pathways can lead to advancements in treatments for diseases related to vitamin B3 deficiency.

Materials Science: Photopolymerization

The compound is used in the synthesis of materials that are relevant for photopolymerization processes. This application is significant in the development of novel, highly hydrophilic tool compounds for strain-promoted alkyne-azide cycloaddition applications, which are essential in creating advanced materials with specific properties .

Environmental Science: Pollution Remediation

In environmental science, 6-(2-Hydroxyethoxy)nicotinaldehyde could be utilized in the synthesis of materials for adsorption of atmospheric and aqueous pollutants. Its role in the formation of materials like layered double hydroxides shows promise for reducing environmental impact through pollution remediation .

Analytical Chemistry: Electrochemical Methods

This compound may find applications in analytical chemistry, particularly in the development of electrochemical sensors. These sensors can be used for the detection of various compounds and biomarkers, contributing to advancements in point-of-care testing and in vitro diagnostics .

Pharmacology: Drug Development

In pharmacology, the synthesis of 6-(2-Hydroxyethoxy)nicotinaldehyde is relevant for the preparation of conformationally restricted analogues of nicotine. These analogues are promising drug molecules for targeting nicotinic acetylcholine receptors, which are implicated in several central nervous system disorders .

Organic Synthesis: Catalysis

The compound is also significant in organic synthesis, where it can be used as a precursor or intermediate in various catalytic processes. Its role in the synthesis of mixed metal oxides, for example, highlights its importance in creating catalysts for a wide range of organic reactions .

Industrial Processes: Nanoparticle Manufacturing

Lastly, 6-(2-Hydroxyethoxy)nicotinaldehyde could be involved in the manufacturing of nanoparticles, serving as a building block or functional filler. Nanoparticles have diverse applications in improving the properties of industrial products, acting as catalysts, and enabling new manufacturing technologies .

属性

IUPAC Name |

6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDEQIUVMTXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)

![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)